N,N'-Bis(2-mercaptobenzoyl)hydrazide

Overview

Description

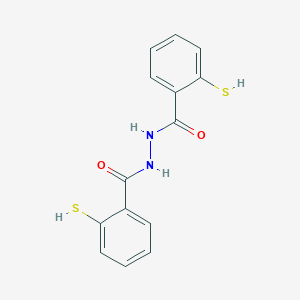

N,N’-Bis(2-mercaptobenzoyl)hydrazide: is a chemical compound with the molecular formula C14H12N2O2S2 and a molecular weight of 304.39 g/mol . This compound is known for its unique structure, which includes two mercaptobenzoyl groups attached to a hydrazide moiety. It is primarily used in proteomics research and has various applications in chemistry and biology .

Mechanism of Action

Target of Action

N,N’-Bis(2-mercaptobenzoyl)hydrazide is a selective inhibitor of HIV-1 integrase . HIV-1 integrase is a key enzyme in the life cycle of the HIV-1 virus, responsible for integrating the viral DNA into the host genome, a critical step in the replication of the virus .

Mode of Action

The compound interacts with HIV-1 integrase, inhibiting its function . This prevents the integration of the viral DNA into the host genome, thereby halting the replication of the virus .

Biochemical Pathways

The inhibition of HIV-1 integrase disrupts the viral replication pathway. Without the ability to integrate the viral DNA into the host genome, the virus cannot replicate and produce new virions .

Result of Action

By inhibiting HIV-1 integrase, N,N’-Bis(2-mercaptobenzoyl)hydrazide prevents the replication of the HIV-1 virus. This can lead to a decrease in viral load and potentially slow the progression of HIV-1 infection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-mercaptobenzoyl)hydrazide typically involves the reaction of 2-mercaptobenzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods: Industrial production of N,N’-Bis(2-mercaptobenzoyl)hydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(2-mercaptobenzoyl)hydrazide undergoes various chemical reactions, including:

Oxidation: The mercapto groups can be oxidized to form disulfide bonds.

Reduction: The compound can be reduced to form thiol groups.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Disulfide derivatives.

Reduction: Thiol derivatives.

Substitution: Substituted hydrazides.

Scientific Research Applications

N,N’-Bis(2-mercaptobenzoyl)hydrazide has several scientific research applications, including:

Proteomics Research: Used as a reagent for the modification and analysis of proteins.

Biological Studies: Investigated for its potential antimicrobial and anticancer properties.

Chemical Synthesis: Employed as an intermediate in the synthesis of other complex molecules

Comparison with Similar Compounds

N,N’-Bis(2-mercaptobenzoyl)hydrazine: Similar structure but with a hydrazine moiety.

2-Mercaptobenzoyl hydrazide: Contains only one mercaptobenzoyl group.

N,N’-Bis(2-mercaptobenzoyl)urea: Similar structure but with a urea moiety.

Uniqueness: N,N’-Bis(2-mercaptobenzoyl)hydrazide is unique due to its dual mercapto groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Biological Activity

N,N'-Bis(2-mercaptobenzoyl)hydrazide, a compound belonging to the hydrazone class, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of two mercaptobenzoyl groups contributes to its biological efficacy through mechanisms such as chelation with metal ions and interaction with various biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound. For instance, a study reported that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. The compound showed inhibition zones ranging from 11.9 mm against Pseudomonas aeruginosa to more substantial inhibition against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 13.5 |

| Pseudomonas aeruginosa | 11.9 |

| Escherichia coli | 10.0 |

Antioxidant Activity

The antioxidant capability of this compound has also been investigated. In vitro assays demonstrated that the compound exhibited a high percentage of inhibition in radical scavenging tests, comparable to standard antioxidants like ascorbic acid. Specifically, it achieved an inhibition ratio of approximately 85.9% in ABTS assays .

Anticancer Activity

Research into the anticancer properties of this compound has revealed promising results. In vitro studies indicated that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. For example, a study highlighted its cytotoxic effects against breast cancer cells, demonstrating a dose-dependent response that warrants further investigation for potential therapeutic applications .

The biological activities of this compound can be attributed to several mechanisms:

- Metal Chelation : The compound's ability to form stable complexes with transition metals enhances its antimicrobial and anticancer properties.

- Radical Scavenging : Its structure allows it to effectively neutralize free radicals, contributing to its antioxidant activity.

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted on various hydrazone derivatives found that this compound demonstrated superior antibacterial activity compared to other tested compounds, particularly against Gram-positive bacteria .

- Antioxidant Assessment : In a comparative study assessing the antioxidant activities of multiple hydrazone derivatives, this compound was found to have one of the highest inhibition percentages in DPPH radical scavenging assays .

- Cytotoxicity Testing : Research involving human cancer cell lines showed that treatment with this compound resulted in significant cell death at specific concentrations, suggesting its potential as a chemotherapeutic agent .

Properties

IUPAC Name |

2-sulfanyl-N'-(2-sulfanylbenzoyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c17-13(9-5-1-3-7-11(9)19)15-16-14(18)10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDWFVITTFIUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327935 | |

| Record name | N,N'-Bis(2-mercaptobenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292615-41-9, 1217678-56-2 | |

| Record name | 2-Mercaptobenzoic acid 2-(2-mercaptobenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292615-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2-mercaptobenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.